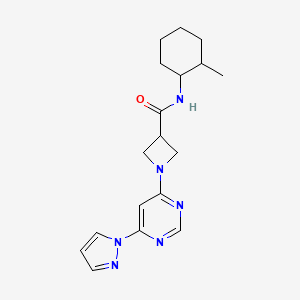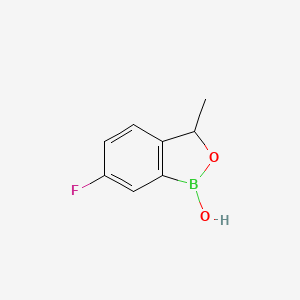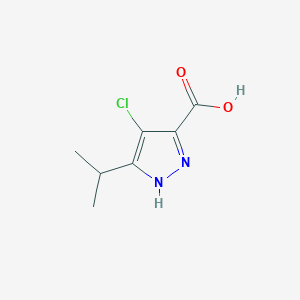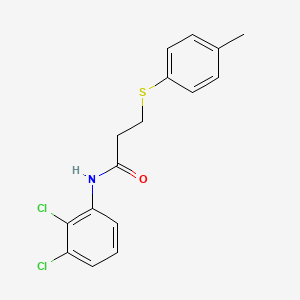![molecular formula C11H13ClN2 B2934807 [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287272-05-1](/img/structure/B2934807.png)
[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine, also known as BTCP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the class of compounds known as hydrazines, which have been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. In
Mecanismo De Acción
The mechanism of action of [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. Studies have shown that [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine can inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In addition, [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways.
Biochemical and Physiological Effects:
[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to possess a wide range of biochemical and physiological effects. Studies have demonstrated its ability to induce apoptosis, or programmed cell death, in cancer cells. In addition, [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Furthermore, [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to possess antimicrobial activity, with studies demonstrating its ability to inhibit the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. In addition, [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, one limitation of using [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine research. One area of interest is the development of [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine-based therapies for cancer and inflammation. In addition, further studies are needed to fully understand the mechanism of action of [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine and its potential applications in other areas, such as antimicrobial therapy. Furthermore, studies are needed to evaluate the safety and toxicity of [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in various animal models and human subjects. Overall, [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is a promising compound with potential therapeutic applications, and further research is needed to fully explore its potential.
Métodos De Síntesis
[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine can be synthesized using a variety of methods, including the reaction of 3-chlorobenzhydryl chloride with bicyclo[1.1.1]pentan-1-amine, followed by the addition of hydrazine hydrate. Alternatively, [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine can be synthesized by the reaction of 3-chlorobenzhydryl chloride with bicyclo[1.1.1]pentan-1-one, followed by the addition of hydrazine hydrate.
Aplicaciones Científicas De Investigación
[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. In addition, [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to possess anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models of arthritis. Furthermore, [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to possess antimicrobial activity, with studies demonstrating its ability to inhibit the growth of various bacteria and fungi.
Propiedades
IUPAC Name |
[3-(3-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c12-9-3-1-2-8(4-9)10-5-11(6-10,7-10)14-13/h1-4,14H,5-7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTFQFLFQXEJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NN)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2934729.png)

![5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B2934735.png)

![N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2934737.png)



![Benzo[d][1,3]dioxol-5-ylmethyl 4-(morpholinosulfonyl)benzoate](/img/structure/B2934744.png)

![2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2934746.png)
![Naphthalen-1-yl(4-(pyridin-4-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2934747.png)